Enhanced Maleimide Stability: MCC vs. MPB
The maleimide function group of 16:0 PE MCC, which contains an aliphatic cyclohexane ring, exhibits greater stability toward spontaneous hydrolysis in aqueous reaction environments compared to the aromatic phenyl group of 16:0 MPB PE [1]. The cyclohexane ring of SMCC (a structurally analogous maleimide linker) has been shown to provide increased resistance to hydrolysis due to steric effects and the absence of aromatic character, while the adjacent phenyl ring of MBS (analogous to MPB) allows much greater rates of hydrolysis [2]. This differential hydrolysis rate directly correlates with higher viable conjugation yields, as unhydrolyzed maleimide is required for efficient thiol coupling at pH 6.5–7.5 [3].
| Evidence Dimension | Hydrolysis stability of maleimide group in aqueous buffer (pH 7.0-7.5) |
|---|---|
| Target Compound Data | 16:0 PE MCC: Aliphatic cyclohexane ring stabilizes maleimide; significantly reduced hydrolysis rate [1]. |
| Comparator Or Baseline | 16:0 MPB PE: Aromatic phenyl group adjacent to maleimide; accelerated hydrolysis rate [1]. |
| Quantified Difference | Hydrolysis is substantially faster for aromatic maleimides; quantitative rate constants are not provided in the referenced source, but the differential is described as 'much greater rates of hydrolysis' for aromatic variants [2]. |
| Conditions | Aqueous reaction buffer, pH 7.0-7.5, typical conjugation conditions [1]. |
Why This Matters
Higher maleimide stability prior to and during conjugation translates directly to increased batch-to-batch reproducibility and higher final conjugation yields, reducing waste of costly protein or antibody ligands.
- [1] Encapsula NanoSciences. Immunodox-Maleimide (PEGylated) (Post-insertion) Kit Description. IMD-1001-2ML. Available at: http://www.megazyme.com.cn/archives/68006 View Source
- [2] ScienceDirect. Maleimide. Chapter 2.2. Available at: https://www.sciencedirect.com/topics/medicine-and-dentistry/maleimide View Source
- [3] ScienceDirect. Maleimide. Chapter 2.2. Available at: https://www.sciencedirect.com/topics/medicine-and-dentistry/maleimide View Source
